5-Aminopicolinaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-aminopyridine with formylating agents. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a typical method for introducing the formyl group into the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the formylation process. The compound is typically produced in batch reactors under inert gas atmospheres to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: 5-Aminopicolinic acid.
Reduction: 5-Aminopicolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Aminopicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-aminopicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to molecular targets. These interactions can modulate enzyme activity, receptor binding, and other biological pathways .
Comparison with Similar Compounds
3-Aminopicolinaldehyde: Similar structure but with the amino group at the 3-position.
5-Aminopicolinic acid: The oxidized form of 5-aminopicolinaldehyde.
5-Aminopicolinyl alcohol: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
5-aminopyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-5-1-2-6(4-9)8-3-5/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMHQIHSPAMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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